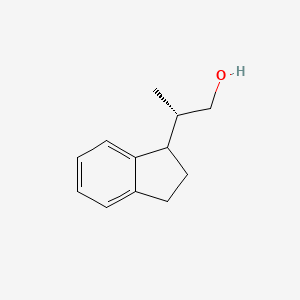
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is a chemical compound that belongs to the class of secondary alcohols. It is also known as indanol or 2-indanylpropan-1-ol. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is not fully understood. However, it has been reported to act as a free radical scavenger and inhibit the production of reactive oxygen species. It has also been reported to inhibit the activity of various enzymes involved in the inflammatory response.
Biochemische Und Physiologische Effekte
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant properties by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been reported to exhibit anti-inflammatory properties by inhibiting the activity of various enzymes involved in the inflammatory response. In addition, it has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol in lab experiments is its high purity and high yield. This makes it an ideal compound for use in various chemical and biological assays. However, one of the limitations of using (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future studies could focus on the synthesis of new derivatives of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol with improved properties for various applications.
Synthesemethoden
The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol can be achieved through several methods. One of the most common methods is the reduction of 2-indanone using sodium borohydride in the presence of methanol. Another method involves the reduction of 2-indanone using lithium aluminum hydride in the presence of ether. Both of these methods have been reported to yield high purity and high yield of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a chiral auxiliary in the synthesis of various organic compounds. It has also been used as a ligand in the synthesis of metal complexes. In the field of pharmacology, (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has been studied for its potential as a therapeutic agent for various diseases. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties.
Eigenschaften
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11,13H,6-8H2,1H3/t9-,11?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDCGCYDDUJWCM-BFHBGLAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

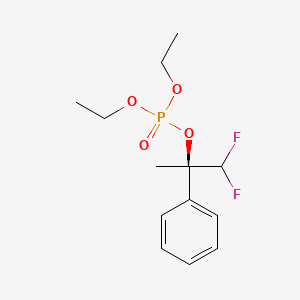
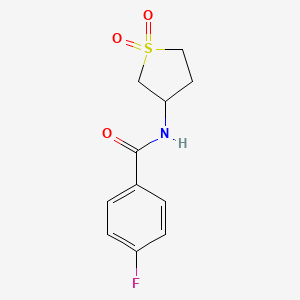
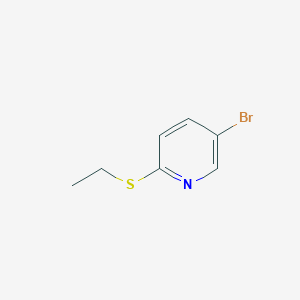
![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)
![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)
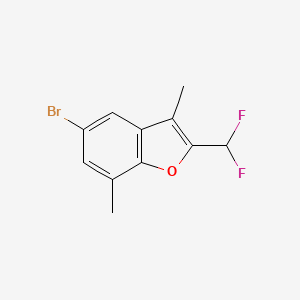

![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)
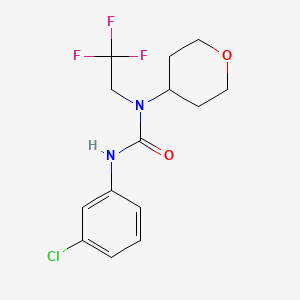
![(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2384517.png)
![2-benzamido-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2384518.png)